1,5-dimethyl-N-(2-methylbenzyl)-1H-indole-2-carboxamide
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Overview
Description
1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with high efficiency. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxamide: Known for its anticancer properties.
5-Fluoro-1H-indole-2-carboxamide: Exhibits potent antiviral activity.
1-Benzyl-1H-indole-2-carboxamide: Used in the synthesis of various pharmaceuticals.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 1,5-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE.
Properties
Molecular Formula |
C19H20N2O |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(2-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-13-8-9-17-16(10-13)11-18(21(17)3)19(22)20-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
VYDUZWZSKWSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=CC=C3C)C |
Origin of Product |
United States |
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